

An In-depth Technical Guide to the Physicochemical Properties of Germacrone

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Compound of Interest

Compound Name: Germacrone

Cat. No.: B1671451

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Introduction

Germacrone is a naturally occurring sesquiterpenoid and a major bioactive component isolated from various plants of the *Curcuma* genus, particularly *Curcuma zedoaria* (zedoary) and *Curcuma wenyujin*.^{[1][2]} It belongs to the germacrane class of sesquiterpenoids, characterized by a ten-membered carbon ring.^[3] This technical guide provides a comprehensive overview of the physicochemical properties of **Germacrone**, detailed experimental protocols for its isolation and characterization, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

Germacrone is a crystalline solid at room temperature, appearing as white to off-white needles.^[4] It is characterized by its lipophilic nature, rendering it soluble in various organic solvents.

Table 1: General and Computed Properties of Germacrone

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₂ O	[3][4]
Molecular Weight	218.33 g/mol	[3][4]
IUPAC Name	(3E,7E)-3,7-dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-one	[3]
SMILES	<chem>C/C1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C</chem>	[3]
InChIKey	CAULGCQHVOVVRN-SWZPTJTJSA-N	[3]
CAS Number	6902-91-6	[4]
Appearance	White to Off-white Solid	[4]
XLogP3-AA	3.5	[3]

Table 2: Experimental Physicochemical Data for Germacrone

Property	Value	Reference
Melting Point	56 °C	[4]
Boiling Point	Not available	
Solubility	Soluble in DMSO, ethanol, and DMF.	[5]
UV-Vis (λ _{max})	213 nm	
Kovats Retention Index	1705 (Standard non-polar column)	[3]

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of **Germacrone**.

Isolation and Purification of Germacrone from Curcuma zedoaria

The following protocol describes a general procedure for the extraction and purification of **Germacrone** from the rhizomes of Curcuma zedoaria.

1. Plant Material and Extraction:

- Plant Material: Dried rhizomes of Curcuma zedoaria (1.0 kg) are powdered.[6]
- Extraction: The powdered rhizomes are extracted with hexane at room temperature. The solvent is evaporated under reduced pressure to yield a crude hexane extract.[6]

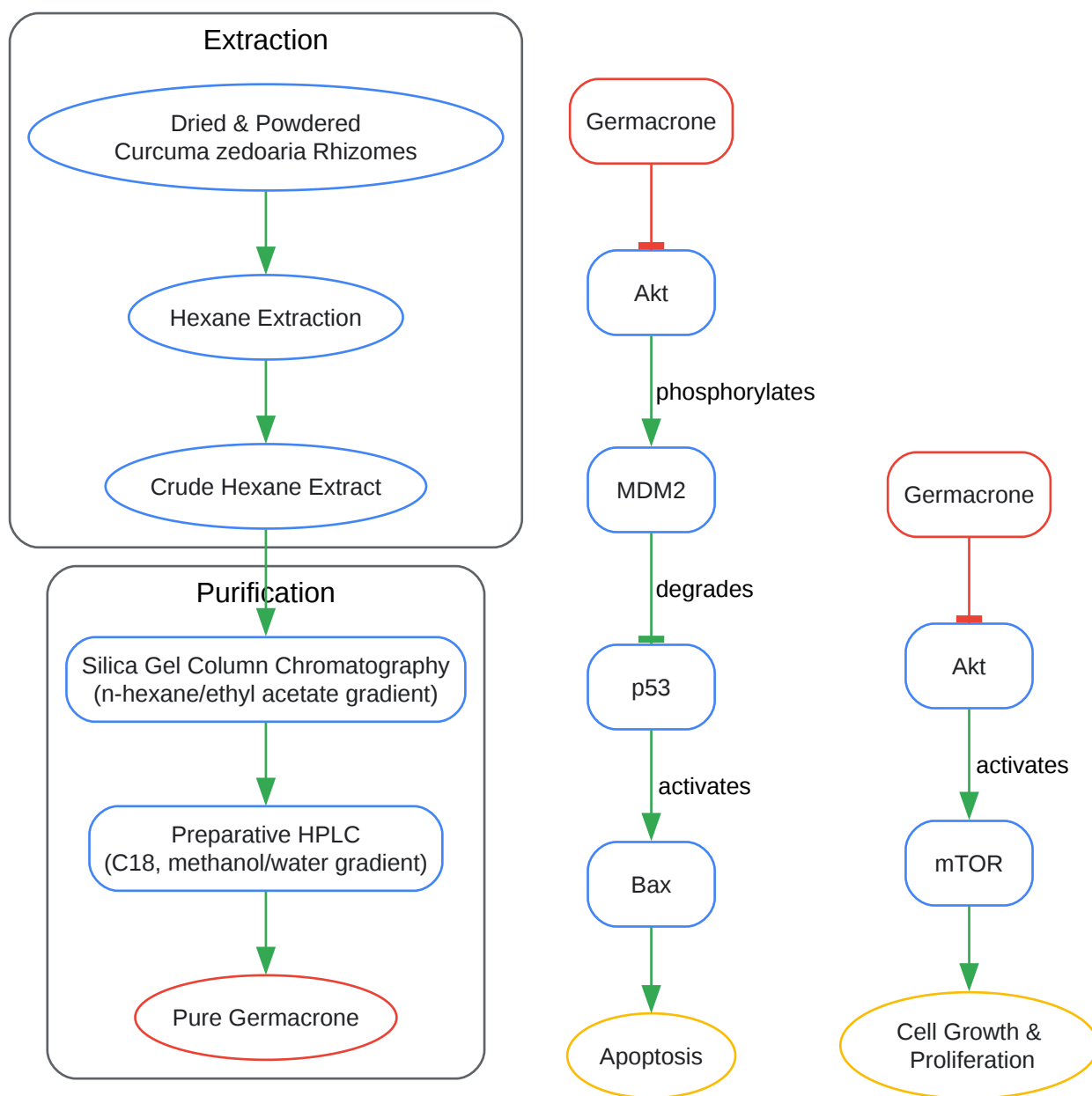
2. Column Chromatography:

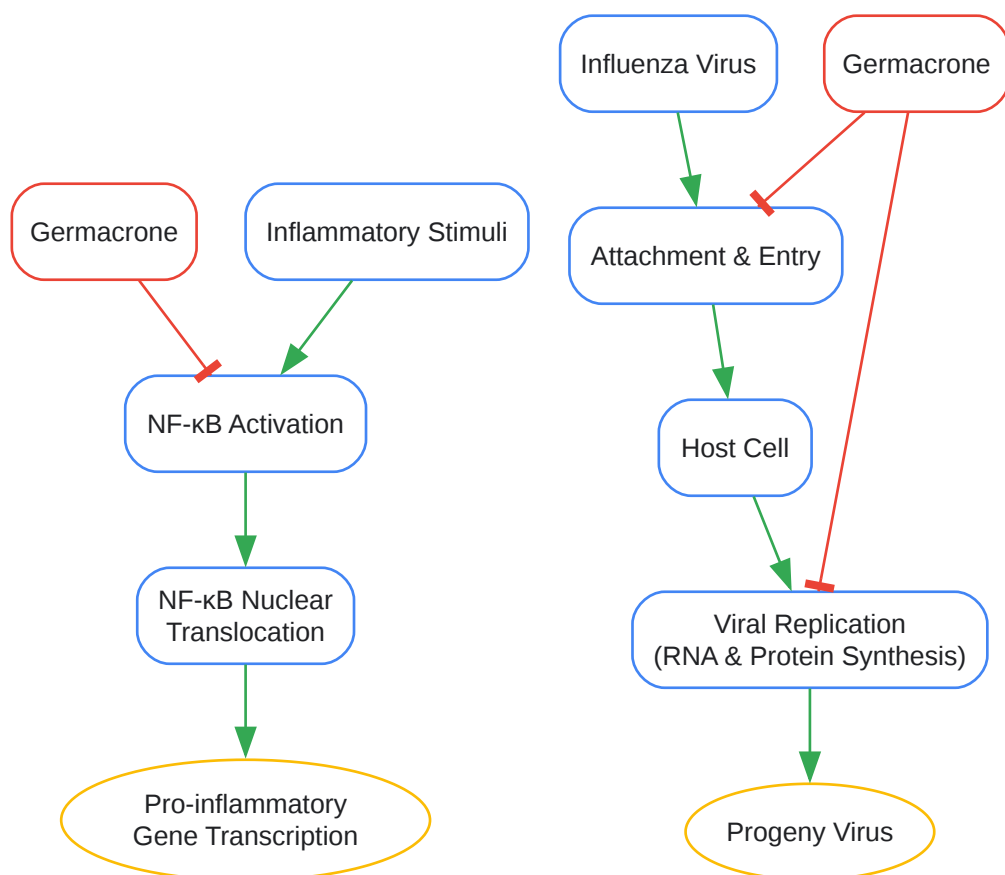
- Stationary Phase: Silica gel (70-230 mesh).[7]
- Column Packing: The silica gel is packed into a glass column using a slurry method with n-hexane.[7]
- Sample Loading: The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.[7]
- Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[6][7]
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing **Germacrone** are pooled.[6][7]

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Instrumentation: A preparative HPLC system equipped with a UV detector.[7]
- Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 μ m).[7]

- Mobile Phase: A gradient of methanol and water.[\[7\]](#)
- Injection and Elution: The semi-purified fraction from column chromatography is dissolved in methanol and injected into the HPLC system. The elution is monitored at a suitable wavelength (e.g., 210 nm).[\[7\]](#)
- Peak Collection: The peak corresponding to **Germacrone** is collected.[\[7\]](#)
- Purity Analysis: The purity of the isolated **Germacrone** is confirmed by analytical HPLC.[\[7\]](#)





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